molecular formula C10H13NO2 B14234217 2-[(Oxan-2-yl)oxy]pyridine CAS No. 343856-25-7

2-[(Oxan-2-yl)oxy]pyridine

Cat. No.: B14234217
CAS No.: 343856-25-7
M. Wt: 179.22 g/mol
InChI Key: GCHGGHDBNQUMOU-UHFFFAOYSA-N
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Description

2-[(Oxan-2-yl)oxy]pyridine is a heterocyclic organic compound that features a pyridine ring bonded to an oxane (tetrahydropyran) moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-2-yl)oxy]pyridine typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with an oxane derivative in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxan-2-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and piperidine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[(Oxan-2-yl)oxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Oxan-2-yl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .

Comparison with Similar Compounds

Uniqueness: 2-[(Oxan-2-yl)oxy]pyridine is unique due to the presence of the oxane moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

CAS No.

343856-25-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(oxan-2-yloxy)pyridine

InChI

InChI=1S/C10H13NO2/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2

InChI Key

GCHGGHDBNQUMOU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=CC=N2

Origin of Product

United States

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